Enkleine

説明

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, identification, structural elucidation, and study of the biological activities of compounds produced by living organisms ksu.edu.sa. Alkaloids, including isoquinoline alkaloids like enkleine, are significant subjects within this field due to their complex structures and potential pharmacological applications wikipedia.orgnih.gov. Research in natural product chemistry often involves the extraction of plant material, followed by various chromatographic techniques to isolate individual compounds ksu.edu.sa. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to determine their chemical structures thieme-connect.com.

Botanical Origin: Enkleia siamensis as a Source

This compound was first isolated from the plant Enkleia siamensis (Kurz) Nevling. thieme-connect.comnih.govthieme-connect.com. Enkleia siamensis is a species belonging to the Thymelaeaceae family tandfonline.com. This plant family is known to contain various chemical constituents, including biflavonoids tandfonline.com. Chemical investigations of the roots of Enkleia siamensis have led to the isolation of multiple compounds researchgate.netcolab.ws.

Historical Context of this compound Isolation and Discovery

The isolation and discovery of this compound were reported in the early 1990s. Researchers investigating the chemical constituents of Enkleia siamensis successfully isolated this new isoquinolone alkaloid thieme-connect.comnih.govthieme-connect.com. The isolation process involved the extraction of dried root material of E. siamensis with ethanol, followed by fractionation and chromatography thieme-connect.com. From 4.5 kg of dry root material, 35 mg of this compound were obtained, representing a yield of 0.0008% thieme-connect.com. Alongside this compound, other known compounds, such as (-)-eudesmin and chamaejasmin(e), were also isolated from the same plant extract thieme-connect.com. The structural elucidation of this compound was carried out using spectroscopic data, including ¹H-NMR and ¹³C-NMR, and Infrared (IR) spectroscopy thieme-connect.com. Initially, based on preliminary spectral data, a phenanthridin-6-one structure was suggested for this compound, but further analysis of proton chemical shifts led to the correct structural determination as an isoquinolone alkaloid thieme-connect.com.

Data Table:

| Compound Name | Botanical Source | Yield (%) |

| This compound | Enkleia siamensis | 0.0008 |

| Chamaejasmin(e) | Enkleia siamensis | 0.03 |

| (-)-Eudesmin | Enkleia siamensis | 0.003 |

Detailed Research Findings:

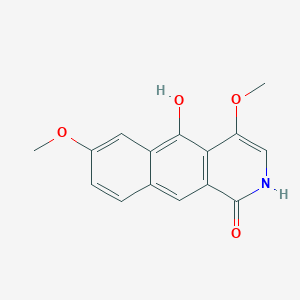

The initial research on this compound focused on its isolation and structural characterization. Spectroscopic analysis provided key information about its chemical structure. The ¹H-NMR spectrum showed signals indicative of methoxy groups and a trisubstituted aromatic ring system thieme-connect.com. The ¹³C-NMR spectrum further supported the presence of methoxy groups, aromatic methine and quaternary carbons, and a lactam carbonyl thieme-connect.com. An IR absorption at 1665 cm⁻¹ suggested the presence of a lactam moiety, while an absorption at 3314 cm⁻¹ indicated a hydroxyl group thieme-connect.com. Based on this spectral data, this compound was determined to be a tricarbocyclic aromatic lactam containing two methoxy and one hydroxy substituent thieme-connect.com.

While some initial testing for cytotoxic activity in KB and P-388 cell culture systems was performed, this compound was found to be devoid of significant activity in these assays thieme-connect.com.

特性

CAS番号 |

139682-16-9 |

|---|---|

分子式 |

C15H13NO4 |

分子量 |

271.27 g/mol |

IUPAC名 |

5-hydroxy-4,7-dimethoxy-2H-benzo[g]isoquinolin-1-one |

InChI |

InChI=1S/C15H13NO4/c1-19-9-4-3-8-5-11-13(14(17)10(8)6-9)12(20-2)7-16-15(11)18/h3-7,17H,1-2H3,(H,16,18) |

InChIキー |

BZQQAEIZFVBENR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O |

正規SMILES |

COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O |

他のCAS番号 |

139682-16-9 |

同義語 |

5-hydroxy-4,7-dimethoxybenz(g)isoquinolin-1-one enkleine |

製品の起源 |

United States |

Structural Elucidation of Enkleine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of unknown compounds. For Enkleine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) was employed to gain detailed insights into its chemical structure. These techniques provide complementary information about the types of atoms present, their connectivity, the functional groups, and the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. The structure of this compound was established using 1D and 2D NMR spectroscopic data.

Typically, 1D NMR experiments, such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), are used to identify different types of protons and carbons, their chemical shifts, and their coupling patterns. The chemical shifts provide clues about the electronic environment of the nuclei, indicating the presence of various functional groups and the hybridization state of carbon atoms. Coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

Two-dimensional NMR techniques provide crucial information about correlations between nuclei. Experiments like Correlation Spectroscopy (COSY) show correlations between coupled protons, helping to map out spin systems. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons directly attached to carbons, assigning proton signals to their corresponding carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and assembling different fragments of the molecule. Analysis of these 2D NMR data sets for this compound allowed researchers to connect the various pieces of the molecule, ultimately leading to the determination of its planar structure.

While specific, detailed NMR peak assignments for this compound from the original research are not presented here, the application of these techniques would have involved analyzing the chemical shifts, integration values (in ¹H NMR), multiplicity of signals, and correlation patterns in 2D spectra to build a comprehensive picture of the molecular connectivity.

Infrared (IR) Spectroscopy Insights

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by measuring the vibrations of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at characteristic frequencies. The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber, displays absorption bands corresponding to these vibrations.

Mass Spectrometry Profiling

Mass spectrometry (MS) is a technique that provides information about the molecular weight of a compound and its fragmentation pattern. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with electrons, causing it to ionize and often fragment. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound, while the m/z values of the fragment ions provide clues about the substructures present in the molecule.

Analysis of the mass spectrum of this compound would have yielded the molecular ion peak, confirming its molecular weight. The fragmentation pattern would have provided additional structural information by indicating the masses of various fragments, which can be correlated to specific parts of the molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by precisely measuring the mass of the molecular ion. This information is crucial for validating the proposed structure based on spectroscopic data.

X-ray Crystallography (if applicable to future research)

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal of the compound can be obtained. By analyzing the diffraction pattern produced when X-rays interact with the electrons in the crystal, the positions of the atoms in the molecule can be determined.

While the initial structural elucidation of this compound was primarily achieved through spectroscopic methods, X-ray crystallography could be a valuable tool for future research. If high-quality crystals of this compound were obtained, X-ray crystallography could unequivocally confirm the proposed structure, including the stereochemistry if applicable, and provide precise bond lengths and angles. This technique is particularly useful for confirming complex structures or resolving ambiguities that may arise from spectroscopic data alone. To date, the primary literature regarding the initial isolation and characterization of this compound does not report the use of X-ray crystallography for its structural determination.

Determination of the Core Isoquinolone Skeleton

The identification of this compound as an isoquinolone was a critical step in its structural elucidation. wikipedia.org The isoquinolone skeleton is a bicyclic structure consisting of a benzene ring fused to a pyridin-2(1H)-one ring. Spectroscopic data, particularly NMR, played a key role in identifying this core structure.

Analysis of the ¹H and ¹³C NMR spectra would have revealed signals characteristic of an aromatic ring and the protons and carbons associated with the heterocyclic ring of the isoquinolone system. Chemical shifts in the aromatic region of the ¹H NMR spectrum, along with their coupling patterns, would indicate the substitution pattern on the benzene ring. ¹³C NMR signals corresponding to sp² hybridized carbons in both the aromatic and heterocyclic rings, including a characteristic signal for the carbonyl carbon of the isoquinolone moiety, would provide further evidence for the presence of the core skeleton. Two-dimensional NMR experiments, such as HMBC correlations between protons and carbons across the fused rings, would definitively confirm the connectivity and establish the isoquinolone framework.

Elucidation of Substituent Positions and Moieties

Once the presence of the isoquinolone core was established, the next phase of structural elucidation involved determining the nature and positions of the substituents attached to this core. This was primarily achieved through detailed analysis of the NMR data.

The chemical shifts and coupling constants of protons and carbons directly attached to or in close proximity to the substitution points on the isoquinolone skeleton provided information about the electronic effects of the substituents. By carefully analyzing the integration of signals in the ¹H NMR spectrum, the number of protons in each environment was determined, indicating the number and size of the substituent groups.

Two-dimensional NMR experiments were particularly important for mapping the substituents onto the isoquinolone core. HMBC correlations from protons in the substituent groups to carbons in the isoquinolone core allowed for the precise placement of these groups. Similarly, COSY correlations within the substituent groups helped to determine their internal structure.

Stereochemical Assignments and Conformational Analysis

The determination of the precise three-dimensional structure of a molecule, including the spatial arrangement of its atoms (stereochemistry) and its preferred shapes (conformation), is a critical phase in structural elucidation. For this compound, this involved a combination of spectroscopic techniques and computational methods to assign relative and absolute configurations and to understand its conformational preferences in solution.

Stereochemical assignments for this compound were primarily approached through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data. Techniques such as analysis of vicinal coupling constants () provided insights into the dihedral angles between coupled protons, which are indicative of the relative orientation of substituents around rotatable bonds and within rings pa6.nl. For instance, observed coupling constants were compared to values predicted by the Karplus equation or its derivatives to infer dihedral angles pa6.nl.

While relative stereochemistry can often be determined through NMR, establishing the absolute configuration typically requires additional methods. Techniques such as X-ray crystallography, particularly using anomalous dispersion, can directly provide absolute configurations if suitable crystals are obtained. In cases where crystallization is challenging, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations (e.g., Density Functional Theory, DFT), has emerged as a powerful tool for determining absolute configuration in solution by comparing experimental and calculated VCD spectra.

Conformational analysis of this compound aimed at understanding the dynamic nature of the molecule and identifying the lowest-energy conformers or the distribution of conformers in solution. This was often achieved by integrating experimental NMR data, such as temperature-dependent NMR or analysis of coupling constants sensitive to conformation, with computational methods pa6.nl. Molecular mechanics and DFT calculations can be used to explore the potential energy surface of the molecule and predict stable conformers and their relative energies. Comparing predicted NMR parameters (e.g., chemical shifts and coupling constants) for different calculated conformers with experimental data helps validate the conformational model.

Detailed research findings would typically include tables summarizing key NMR data used for stereochemical assignments, such as a table of diagnostic NOE correlations or a table of measured vicinal coupling constants and their interpretation in terms of dihedral angles. Conformational analysis findings might be presented with a table listing the calculated relative energies of major conformers or illustrating key dihedral angles that define the molecule's shape.

Due to the limitations of the available information, specific detailed research findings and data tables pertaining solely to the stereochemical assignments and conformational analysis of this compound cannot be provided in this section. Such data would typically originate from dedicated experimental and computational studies on the isolated compound.

Biological Activities and Pharmacological Investigations of Enkleine

In Vitro Assessments of Biological Activity

In vitro studies have been conducted to evaluate various biological activities of compounds isolated from Enkleia siamensis, including assessments of cytotoxicity, antimicrobial efficacy, anti-inflammatory properties, and neurobiological effects. While some of these activities have been observed in other constituents of the plant, specific findings for enkleine are detailed below based on available research.

Cytotoxicity Evaluation in Defined Cell Culture Systems (e.g., KB and P-388)

Investigations into the cytotoxic activity of compounds from Enkleia siamensis have included testing in KB and P-388 cell culture systems. In one study, this compound was evaluated in these systems and was found to be devoid of significant cytotoxic activity. thieme-connect.com However, other compounds isolated from the roots of Enkleia siamensis, namely chamaejasmin (compound 2) and umbelliferone (compound 8), demonstrated cytotoxicity against KB cancer cell lines, as well as other cell lines such as MCF-7 and NCI-H187. researchgate.netresearchgate.net

The cytotoxicity results for selected compounds from Enkleia siamensis against KB cell lines, as reported in the literature, are summarized in the table below:

| Compound | Source Plant Part | Cell Line | Cytotoxicity Finding |

| This compound | Roots | KB, P-388 | Devoid of significant activity thieme-connect.com |

| Chamaejasmin | Roots | KB, MCF-7, NCI-H187 | Showed cytotoxicity researchgate.netresearchgate.net |

| Umbelliferone | Roots | KB, MCF-7, NCI-H187 | Showed cytotoxicity researchgate.netresearchgate.net |

Antimicrobial Screening and Efficacy

Antimicrobial screening of compounds from Enkleia siamensis has revealed activity in some constituents. Specifically, chamaejasmin (compound 2) exhibited antimalarial activity against Plasmodium falciparum with an IC50 value of 2.32 μg/mL. researchgate.netresearchgate.net While other compounds from the plant were also screened, the available information does not explicitly detail significant antimicrobial activity for this compound itself. researchgate.netresearchgate.net

Neurobiological Assessments

Neurobiological assessments of compounds from Enkleia siamensis have included the evaluation of their effects on acetylcholinesterase, an enzyme crucial for neurotransmission. drugbank.com Compounds 1 (linobiflavonoid), 2 (chamaejasmin), and 5 ((-)-wikstromol) from Enkleia siamensis showed weak minimum inhibitory requirements against acetylcholinesterase. researchgate.netresearchgate.net Specific neurobiological activity for this compound has not been detailed in the provided search results.

Proposed Molecular Mechanisms of Action

Based on the available research, specific molecular mechanisms of action for this compound have not been elucidated in the provided information. Studies on other compounds and extracts discuss various mechanisms, such as membrane destabilization by quaternary ammonium compounds researchgate.net or enzyme inhibition by anticholinesterase drugs drugbank.com, but these mechanisms are not attributed to this compound.

Biosynthetic Pathways of Enkleine in Enkleia Siamensis

Identification of Putative Precursors and Intermediates

The biosynthetic pathways of isoquinoline alkaloids typically originate from amino acids such as tyrosine or phenylalanine. These primary precursors undergo a series of modifications, including hydroxylation, decarboxylation, and cyclization, to form the core isoquinoline structure. However, the specific precursors and intermediate compounds involved in the biosynthesis of Enkleine (5-Hydroxy-4,7-dimethoxybenz[g]isoquinolin-1(2H)-one) within Enkleia siamensis have not been identified in the analyzed literature.

Elucidation of Key Enzymatic Steps and Catalytic Mechanisms

The conversion of precursors to the final secondary metabolite involves a cascade of enzymatic reactions. These enzymes, such as hydroxylases, methyltransferases, oxidases, and reductases, catalyze specific chemical transformations. Understanding the catalytic mechanisms of these enzymes is crucial for detailing the biosynthetic route. Currently, the specific enzymes and their catalytic mechanisms responsible for the formation of this compound in Enkleia siamensis have not been described in the provided search results.

Investigation of Gene Clusters Involved in Biosynthesis

Genes encoding the enzymes involved in a specific biosynthetic pathway are often physically clustered in the plant genome. Identifying these gene clusters can facilitate the characterization of the entire pathway. Techniques such as genome sequencing, transcriptomics, and molecular genetics are employed for this purpose. Research specifically identifying gene clusters associated with this compound biosynthesis in Enkleia siamensis was not found in the conducted searches.

Regulatory Mechanisms of this compound Production in the Plant

The production of secondary metabolites in plants is subject to various regulatory mechanisms, including transcriptional, post-transcriptional, and post-translational control. Environmental factors, developmental stages, and signaling molecules can influence the expression of biosynthetic genes and thus the accumulation of the final product. Information regarding the regulatory mechanisms governing this compound production in Enkleia siamensis was not available in the consulted literature.

Further research is necessary to fully elucidate the biosynthetic pathway of this compound in Enkleia siamensis, which would involve detailed biochemical and genetic studies to identify the specific precursors, intermediates, enzymes, genes, and regulatory elements involved.

Compound Names and PubChem CIDs

Advanced Research Methodologies and Computational Approaches in Enkleine Studies

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a crucial role in understanding the behavior and properties of chemical compounds at an atomic and molecular level wikipedia.org. These methods utilize computer simulations to predict molecular structures, energies, reaction pathways, and interactions. francquifoundation.be For a compound like Enkleine, computational chemistry can provide valuable theoretical data that complements experimental findings.

In silico docking studies are a key application of computational chemistry in identifying potential biological targets for a compound. rsc.org By simulating the binding of a small molecule, such as this compound, to the three-dimensional structure of a protein or other biological macromolecule, docking algorithms predict the preferred orientation and binding affinity. schrodinger.com This process can help hypothesize which biological pathways or targets this compound might interact with, guiding further experimental investigations. rsc.orgresearchgate.net While specific docking studies involving this compound were not found in the conducted search, this methodology is routinely applied to natural products to explore their potential pharmacological activities and identify putative cellular targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in computational chemistry to investigate the electronic structure of atoms, molecules, and materials. wikipedia.org DFT calculations can predict various properties, including spectroscopic parameters such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.netarxiv.org For this compound, DFT can be used to calculate theoretical spectra based on its predicted molecular structure. Comparing these calculated spectra with experimental data can aid in the accurate identification and structural elucidation of the compound. mdpi.com DFT can also provide insights into the electronic distribution and stability of the molecule. wikipedia.org

In Silico Docking Studies for Target Identification

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Advanced analytical techniques are essential for the detection, identification, and quantification of chemical compounds, particularly when dealing with complex samples or low concentrations. Trace analysis focuses on measuring very small amounts of substances mt.comtapi.comamazon.commeasurlabs.com, while metabolomics involves the comprehensive study of all metabolites within a biological system universiteitleiden.nluantwerpen.besalk.edurug.nl.

For this compound, if present in biological matrices, environmental samples, or as a minor component in an extract, trace analysis techniques would be critical for its detection and quantification. Techniques such as high-performance liquid chromatography (HPLC) coupled with sensitive detectors like mass spectrometry (MS) (HPLC-MS) are commonly used for trace analysis of organic compounds. tapi.comsalk.edu

Metabolomics approaches could be applied to study the metabolic fate of this compound in biological systems or to profile the chemical composition of Enkleia siamensis extracts in which this compound is found. universiteitleiden.nluantwerpen.benih.gov Mass spectrometry-based metabolomics, often combined with chromatographic separation, allows for the identification and quantification of a wide range of metabolites, providing a broader picture of the chemical environment in which this compound exists or the changes it induces. salk.edunih.gov

Integration of Omics Approaches (e.g., Transcriptomics, Proteomics) in Natural Product Discovery

The integration of various "omics" approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. universiteitleiden.nlnih.govthermofisher.comfrontlinegenomics.com While genomics studies the complete set of genes, transcriptomics focuses on RNA molecules, and proteomics examines the entire set of proteins universiteitleiden.nlrug.nlthermofisher.comfrontlinegenomics.com. Integrating these datasets with metabolomics data can offer a more comprehensive understanding of the biological effects of natural products or the metabolic pathways involved in their biosynthesis. universiteitleiden.nlthermofisher.comfrontlinegenomics.com

Future Research Trajectories and Translational Perspectives for Enkleine

Exploration of Uncharted Biological Activities and Therapeutic Potential

Future research on Enkleine could focus on identifying biological activities beyond initial cytotoxic screening. Natural products often exhibit a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial effects. nih.govnih.govnih.gov Given that other compounds isolated from Enkleia siamensis have shown cytotoxicity and acetylcholinesterase inhibition, further investigation into this compound's potential interactions with various biological targets is warranted. researchgate.net

Research could explore this compound's effects on:

Neurological pathways: Investigating potential neuroprotective or neuromodulatory activities, inspired by the therapeutic potential of other natural compounds in addressing neurological disorders. nih.gov

Inflammatory responses: Assessing any anti-inflammatory properties, as inflammation is a key factor in many diseases. nih.gov

Antimicrobial effects: Evaluating activity against a broader spectrum of pathogens, building on the observation of antimicrobial activity in other natural products. mdpi.comresearchgate.net

Enzyme inhibition: Further exploring its potential to inhibit enzymes beyond acetylcholinesterase, if initial broad screenings suggest such activity. researchgate.net

Detailed research findings in this area would involve in vitro and in vivo studies to elucidate mechanisms of action and determine potential therapeutic applications.

Development of Sustainable Production and Supply Chain Innovations

As research into the potential therapeutic applications of natural products like this compound progresses, the development of sustainable production methods becomes crucial for ensuring a reliable and environmentally conscious supply. intretech.comresearchgate.netmdpi.com

Future research and development in this area could include:

Optimizing extraction from natural sources: Research into more efficient and environmentally friendly extraction techniques from Enkleia siamensis roots, minimizing waste and energy consumption.

Developing in vitro culture methods: Exploring tissue culture or cell culture techniques for Enkleia siamensis to produce this compound in a controlled environment, reducing the reliance on wild harvesting.

Investigating microbial fermentation or synthetic biology: Research into engineering microorganisms or developing synthetic pathways to produce this compound, offering potentially scalable and sustainable alternatives to plant extraction. This aligns with the broader trend in natural product discovery utilizing microbial genome mining and synthetic biology. nih.govdtu.dk

Sustainable production also involves innovations in the supply chain to ensure ethical sourcing and minimize environmental impact throughout the process, from cultivation or fermentation to purification and distribution. lifecycleinitiative.org

Application of Emerging Technologies in Natural Product Discovery and Development

Emerging technologies are revolutionizing the discovery and development of natural products. nih.govnih.govdtu.dkillinois.edu Applying these technologies to the study of this compound and related compounds could accelerate the identification of new activities and optimize development processes.

Relevant emerging technologies include:

Genomic and metabolomic analysis: Utilizing advanced sequencing and mass spectrometry techniques to gain a deeper understanding of the biosynthetic pathways involved in this compound production in Enkleia siamensis. This can aid in identifying related compounds or optimizing production through genetic manipulation. nih.govdtu.dk

Bioinformatics and computational tools: Employing computational approaches to predict potential biological targets and activities of this compound based on its chemical structure, guiding experimental research. nih.govillinois.edu

High-throughput screening: Developing and utilizing automated high-throughput screening platforms to rapidly assess this compound's activity against a wide range of biological targets or disease models. illinois.edu

Advanced analytical techniques: Employing sophisticated chromatographic and spectroscopic methods for the isolation, purification, and structural elucidation of this compound and potential new derivatives or related compounds. dtu.dk

These technologies can help overcome challenges in natural product research, such as the low abundance of certain compounds and the complexity of natural extracts. illinois.edu

Collaborative Research Paradigms and Interdisciplinary Approaches

Advancing the research and translational potential of compounds like this compound necessitates collaborative research paradigms and interdisciplinary approaches. mdpi.comdtu.dkthieme-connect.comopenresearch.amsterdam No single research group or discipline possesses all the expertise required to fully explore a natural product, from its isolation and structural characterization to biological evaluation, sustainable production, and potential clinical application.

Future research on this compound would benefit from collaborations between:

Botanists and ethnopharmacologists: To understand the traditional uses of Enkleia siamensis and guide the search for bioactive compounds.

Natural product chemists: For the isolation, purification, and structural determination of this compound and related compounds.

Biologists and pharmacologists: To investigate the biological activities and mechanisms of action.

Process engineers and biotechnologists: To develop scalable and sustainable production methods.

Data scientists and bioinformaticians: For analyzing complex biological and chemical data and predicting potential activities.

Collaborative initiatives, potentially involving academic institutions, research institutes, and industry partners, can facilitate the sharing of knowledge, resources, and technologies, accelerating the research and development pipeline for natural products like this compound. openresearch.amsterdampharma.beuu.nl

Q & A

Q. What frameworks support longitudinal stability studies of this compound under varying storage conditions?

- Methodological Answer : Implement accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables (humidity, light exposure). Use LC-MS to track degradation products over time. Apply Arrhenius kinetics to extrapolate shelf-life predictions and validate with real-time aging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。